tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate
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Overview
Description
tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate is a complex organic compound that features a tert-butyl group, a formyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate group. This can be achieved through the reaction of the amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The formyl group can be introduced via formylation reactions, often using reagents like formic acid or formic anhydride under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted under specific conditions, often involving strong acids or bases
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes and their role in metabolic processes .
Medicine
Its ability to undergo various chemical transformations makes it a valuable precursor in the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the formyl and tetrahydropyran groups.
tert-Butyl((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate: Contains a pyrrolidine ring instead of a tetrahydropyran ring.
Uniqueness
tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate is unique due to its combination of a formyl group, a tetrahydropyran ring, and a tert-butyl carbamate group.
Properties
Molecular Formula |
C11H19NO4 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4R)-3-formyloxan-4-yl]carbamate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-9-4-5-15-7-8(9)6-13/h6,8-9H,4-5,7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
InChI Key |
FSCYVRSEIDMVCN-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC[C@@H]1C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1C=O |
Origin of Product |
United States |
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